![molecular formula C8H6FNO2 B1442009 8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 560082-51-1](/img/structure/B1442009.png)

8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one

概要

説明

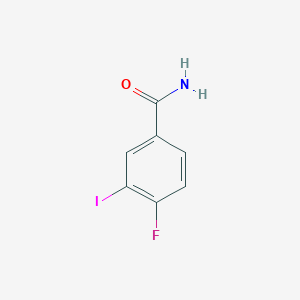

8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C8H6FNO2 and its molecular weight is 167.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌活性

この化合物は、微生物感染症との闘いにおける潜在能力について評価されています。この化合物は、顕著な抗菌活性と中程度の抗真菌活性を示しています。 これらの特性は、抗生物質耐性がますます懸念される時代に、新たな抗菌剤を開発するための候補となる可能性を秘めています .

分子ドッキング研究

分子ドッキング研究は、この化合物がさまざまなタンパク質とどのように相互作用するかを理解するために実施されています。たとえば、大腸菌およびカンジダ・アルビカンスからの酸化還元酵素の結晶構造を使用したドッキング研究が行われています。 これらの研究は、薬物設計と開発において非常に重要であり、潜在的な医薬品の結合親和性と阻害活性を明らかにしています .

ヒストン脱アセチル化酵素阻害

この化合物は、ヒストン脱アセチル化酵素(HDAC)を標的とする誘導体を作成するために使用されてきました。HDAC阻害剤は、がん細胞の細胞周期停止とアポトーシスを誘導できるため、がん治療における有望な治療薬です。 8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-oneの誘導体は、HDAC阻害において優れた活性を示しており、その抗がん活性において非常に重要です .

抗がん活性

HDAC阻害に加えて、この化合物は、結腸がん、前立腺がん、肺がんを含むさまざまなヒトがん細胞株に対して試験されています。 細胞毒性と抗がんアッセイでは有望な結果が得られており、新たな抗がん剤を開発するための基本構造としての可能性を示唆しています .

細胞周期とアポトーシスへの影響

この化合物が細胞周期とアポトーシスに与える影響、特に結腸がん細胞株における影響が研究されています。 このような研究は、化合物がどのように細胞死を誘導するかを理解するために不可欠であり、標的とするがん治療法の開発につながる可能性があります .

医薬品化学におけるスキャフォールド

この化合物が属する1,3,4-オキサジアゾールスキャフォールドは、幅広い生物学的特性を示しています。 このスキャフォールドは、殺菌、殺真菌、殺虫、鎮痛、抗がん、抗HIV、および中枢神経抑制活性など、さまざまな薬理作用を持つ薬剤を開発するためのプラットフォームとして使用されてきました .

作用機序

Benzoxazines

are a class of heterocyclic organic compounds . They have been studied for their potential applications in various fields due to their unique properties. Here’s some general information about benzoxazines:

Target of Action

For example, some benzoxazines have been studied for their antiproliferative activity against certain cancer cell lines .

Mode of Action

The mode of action of benzoxazines can vary depending on their specific chemical structure and the biological target they interact with. Some benzoxazines have been shown to undergo a tandem reaction with other compounds, resulting in the formation of new compounds .

Biochemical Pathways

Benzoxazines in general can participate in various chemical reactions and may affect different biochemical pathways depending on their specific structure and the biological system they interact with .

Result of Action

Some benzoxazines have been studied for their potential antiproliferative effects against certain cancer cell lines .

生化学分析

Biochemical Properties

8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways of other compounds .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in altered cell signaling and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have demonstrated that the compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, it can cause toxic or adverse effects, including liver damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and overall metabolic activity. These interactions highlight the compound’s potential impact on metabolic health and disease .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues. These transport mechanisms influence the compound’s localization and its overall efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is often directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects .

特性

IUPAC Name |

8-fluoro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2/c9-5-2-1-3-6-8(5)12-4-7(11)10-6/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRPZILXGOFOKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

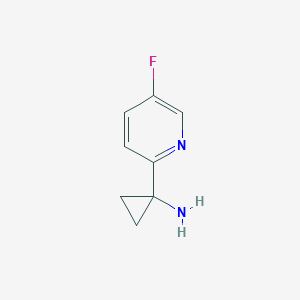

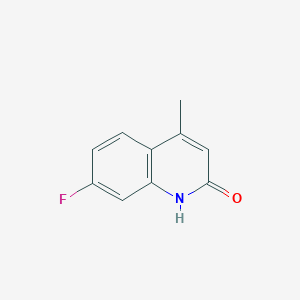

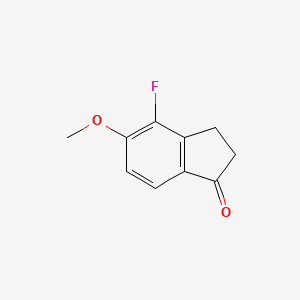

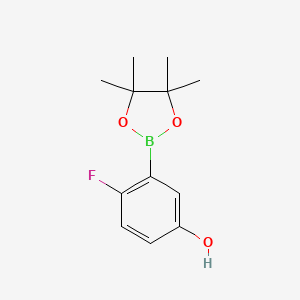

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1441931.png)

![(1S)-2,3,4,6-Tetra-O-acetyl-1,5-anhydro-1-{3-[5-(4-fluorophenyl)thiophene-2-carbonyl]-4-methylphenyl}-D-glucitol](/img/structure/B1441934.png)

![4-Bromobenzo[D]isoxazole](/img/structure/B1441935.png)

![6-Fluorobenzo[D]isoxazole-3-carboxylic acid](/img/structure/B1441937.png)

![1H-Pyrazolo[3,4-C]pyridin-5-amine](/img/structure/B1441941.png)

![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1441948.png)